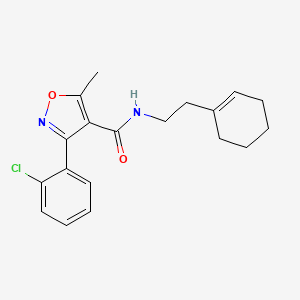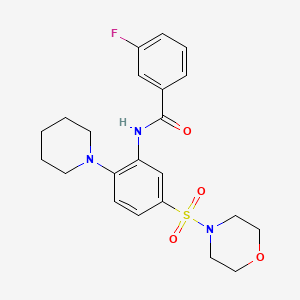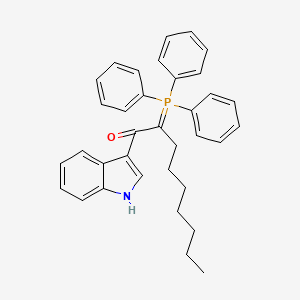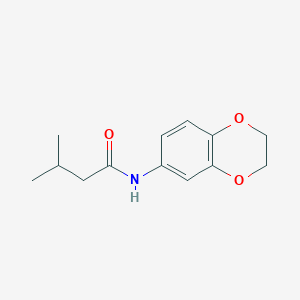![molecular formula C16H14BrN3O3S B7543801 N-[4-[5-[(4-bromophenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide](/img/structure/B7543801.png)
N-[4-[5-[(4-bromophenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[5-[(4-bromophenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide, also known as BRP-7, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields of research. This compound belongs to the family of oxadiazole derivatives, which have shown promising results in the development of new drugs and materials.
Mecanismo De Acción
The exact mechanism of action of N-[4-[5-[(4-bromophenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of specific enzymes and signaling pathways in cells.
Biochemical and Physiological Effects:
N-[4-[5-[(4-bromophenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-[5-[(4-bromophenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Another advantage is its versatility, as it has been shown to have potential applications in various fields of research.
One limitation of using N-[4-[5-[(4-bromophenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research involving N-[4-[5-[(4-bromophenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide. One direction is the further investigation of its potential as a therapeutic agent for neurodegenerative diseases. Another direction is the exploration of its potential as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in other fields of research.
Métodos De Síntesis
The synthesis of N-[4-[5-[(4-bromophenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide involves the reaction of 4-bromobenzyl alcohol with 5-amino-1,2,4-oxadiazole-3-carboxylic acid, followed by the reaction with 4-aminobenzene-1-sulfonamide. This process results in the formation of N-[4-[5-[(4-bromophenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide as a white powder, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
N-[4-[5-[(4-bromophenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide has been studied for its potential applications in various fields of research. In the field of medicinal chemistry, it has been shown to possess anti-inflammatory and anti-tumor properties. It has also been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In the field of material science, N-[4-[5-[(4-bromophenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide has been used as a building block for the synthesis of new polymers and materials. It has also been studied for its potential as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
N-[4-[5-[(4-bromophenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3S/c1-24(21,22)20-14-8-4-12(5-9-14)16-18-15(23-19-16)10-11-2-6-13(17)7-3-11/h2-9,20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZKWYCLNOMGKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NOC(=N2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{5-[(4-Bromophenyl)methyl]-1,2,4-oxadiazol-3-YL}phenyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(4-fluorobenzyl)(2-methoxyethyl)amino]methyl}-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7543742.png)





![4-[4-(2-Furoyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B7543772.png)
![2-[(2,6-Dimethylphenoxy)methyl]-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B7543780.png)
![2-Cyclopropyl-5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B7543796.png)
![N-[4-[5-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide](/img/structure/B7543804.png)

![N-[3-(4-ethylpiperazin-1-yl)propyl]-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B7543823.png)
![N-({3-[4-(2-cyclopropyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)benzamide](/img/structure/B7543831.png)